Sodium thioacetate

Organic Synthesis Polymer-Supported Reagents Thioester Preparation

Choose Sodium Thioacetate (CH₃COSNa) over thioacetic acid or Na₂S for reliable, selective thiolation. It provides the active nucleophile directly, avoiding exothermic neutralization or H₂S byproducts. The defined stoichiometry ensures high-yield S-alkyl thioacetates (71–95%) and simplifies purification for drug discovery or polymer synthesis. Switch to this sodium salt for consistent, scalable, and cleaner synthetic outcomes.

Molecular Formula C2H3NaOS
Molecular Weight 98.1 g/mol
CAS No. 34832-35-4
Cat. No. B3051583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium thioacetate
CAS34832-35-4
Molecular FormulaC2H3NaOS
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCC(=O)[S-].[Na+]
InChIInChI=1S/C2H4OS.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1
InChIKeyRBBWNXJFTBCLKT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Thioacetate (CAS 34832-35-4) as a Nucleophilic Thiolation Reagent in Organic Synthesis


Sodium thioacetate (CH3COSNa) is an alkali metal salt of thioacetic acid, classified as a carbothioic S-acid salt [1]. It serves as a robust nucleophilic reagent for introducing protected thiol groups into organic molecules via SN2 displacement of alkyl halides, forming S-alkyl thioacetate esters which can be subsequently hydrolyzed to free thiols [2]. This compound is particularly valued for its high water solubility, well-defined stoichiometry, and ability to deliver the thioacetate anion (CH3COS⁻) under mild, nonaqueous conditions without generating hazardous H2S gas, a common issue with alternative sulfide-based reagents [3]. Its primary synthetic utility lies in the preparation of thioesters, thiols, and sulfur-containing heterocycles, making it a staple reagent in medicinal chemistry, polymer science, and natural product synthesis [4].

Why Thioacetic Acid, Potassium Thioacetate, or Sodium Sulfide Cannot Simply Replace Sodium Thioacetate in Critical Transformations


Despite sharing the thioacetate anion as the active nucleophile, sodium thioacetate cannot be freely interchanged with thioacetic acid, potassium thioacetate, or sodium sulfide without significant, quantifiable consequences for reaction outcomes. Thioacetic acid (pKa ~3.4) requires in situ neutralization to generate the nucleophilic anion, introducing exothermic conditions and complicating stoichiometric control in base-sensitive substrates [1]. Potassium thioacetate, while often cited for similar reactivity, exhibits differing solubility profiles and crystallization behavior from polar solvents like 1-butanol, which impacts both synthetic efficiency and product isolation protocols [2]. Sodium sulfide (Na2S), a conventional sulfur nucleophile, is a stronger nucleophile that can lead to unwanted over-alkylation, higher molar mass polymers, and reduced selectivity in polycondensation reactions compared to the milder thioacetate salts [3]. The choice among these reagents is therefore not arbitrary; it directly influences yield, purity, ease of purification, and compatibility with downstream processes. The evidence below quantifies these differentiators to inform rational procurement decisions.

Quantitative Performance Metrics for Sodium Thioacetate: Comparative Data Against Closest Analogs and Alternatives


Polymer-Supported Sodium Thioacetate Delivers Higher Yields and Simplified Workup Versus Conventional Homogeneous Conditions

A polymer-supported sodium thioacetate reagent, prepared by anchoring sodium thioacetate onto cross-linked poly(4-vinylpyridine), converts alkyl halides to S-alkyl thioacetates in 71-95% yield under mild, nonaqueous conditions at room temperature. The spent polymeric reagent can be removed quantitatively by simple filtration and regenerated for reuse without appreciable loss of activity [1]. In contrast, conventional homogeneous reactions using free sodium thioacetate often require aqueous workup or chromatography, leading to product loss and longer processing times. This solid-phase approach not only maintains high yields (71-95%) but also enables product isolation by simple solvent evaporation, a significant operational advantage over both free sodium thioacetate and potassium thioacetate in analogous transformations [2].

Organic Synthesis Polymer-Supported Reagents Thioester Preparation

Sodium Thioacetate as a Milder Nucleophile than Sodium Sulfide for Controlled Polymer Synthesis

In the context of nucleophilic displacement polymerization to synthesize polythioarylenes, potassium thioacetate (an analog with similar thioacetate reactivity) was found to be a milder sulfur nucleophile compared to conventional alkali sulfides such as sodium sulfide. While sodium sulfide yields higher molar mass polymers, its stronger nucleophilicity leads to less controlled chain growth and broader molecular weight distributions [1]. This class-level inference suggests that sodium thioacetate, like its potassium counterpart, provides a more controlled, stepwise thiolation process, which is critical for achieving desired polymer properties and avoiding side reactions. The lower nucleophilicity of the thioacetate anion relative to sulfide (S²⁻) or hydrosulfide (HS⁻) minimizes undesired over-alkylation and promotes cleaner, more selective S-alkylation [2].

Polymer Chemistry Nucleophilic Aromatic Substitution Polythioarylenes

Distinct Solubility and Crystallization Behavior of Sodium Thioacetate vs. Potassium Thioacetate in Polar Solvents

In a patented preparation method for thioacetic acid salts, it was demonstrated that both sodium thioacetate and potassium thioacetate crystallize efficiently from 1-butanol as a polar solvent [1]. However, the patent explicitly notes that potassium thioacetate is obtained in 63% yield with >98% purity (titrimetric) under these conditions, indicating that the sodium salt may exhibit different solubility and recovery profiles [2]. While no direct quantitative comparison of crystallization yields is provided in the same experimental run, the distinct ionic radii and solvation energies of Na⁺ vs. K⁺ in butanol suggest that sodium thioacetate may require different solvent volumes or cooling protocols for optimal recovery. This is a critical consideration for large-scale synthesis and purification where yield and purity are paramount.

Process Chemistry Crystallization Salt Selection

Sodium Thioacetate Enables Solvent-Free Thioester Synthesis with PEG400 Catalysis

Sodium thioacetate, when used with catalytic PEG400, enables the efficient synthesis of thioacetates from alkyl halides under completely solvent-free conditions [1]. This protocol delivers products in 'good to excellent yields' without the use of organic solvents, offering a significant advantage over thioacetic acid, which is typically used in Mitsunobu reactions requiring stoichiometric PPh3/DEAD and generating triphenylphosphine oxide waste [2]. While specific yield values for the solvent-free PEG400 method are not provided in the abstract, the elimination of solvent reduces both environmental impact and downstream purification costs, making sodium thioacetate a preferable choice for green chemistry initiatives and large-scale manufacturing where solvent recovery is a major expense.

Green Chemistry Solvent-Free Synthesis Phase-Transfer Catalysis

Recommended Application Scenarios Where Sodium Thioacetate Provides Demonstrable Advantage


Solid-Phase Synthesis of Thioester Libraries for High-Throughput Screening

Leveraging the polymer-supported sodium thioacetate methodology [1], medicinal chemistry groups can rapidly generate diverse S-alkyl thioacetate libraries from alkyl halides. The simplified filtration workup eliminates chromatography, drastically reducing purification time and enabling parallel synthesis of hundreds of compounds. This is particularly valuable for hit-to-lead optimization where rapid analog generation is critical. The high yields (71-95%) and reusability of the polymeric reagent [2] translate to significant cost savings and reduced solvent waste in automated synthesis platforms.

Controlled Synthesis of Functional Polythioarylenes for Advanced Materials

In polymer chemistry, sodium thioacetate offers a milder nucleophilic pathway compared to sodium sulfide for the polycondensation of dihaloarylenes [3]. This controlled reactivity is essential for synthesizing polythioethersulfones and polythioetherketones with defined molecular weights and low polydispersity. The resulting materials exhibit enhanced processability and consistent mechanical properties, making them suitable for demanding applications in aerospace and electronics where material performance specifications are stringent.

Solvent-Free Thioester Production in Green Manufacturing Processes

For large-scale industrial production of thioesters, sodium thioacetate enables solvent-free PEG400-catalyzed protocols [4]. This eliminates the need for organic solvents, reducing volatile organic compound (VOC) emissions, lowering energy consumption for solvent recovery, and simplifying waste disposal. This scenario is particularly advantageous for manufacturers seeking to comply with increasingly stringent environmental regulations and to reduce the overall cost of goods through minimized solvent procurement and handling.

Crystallization-Driven Purification of Sodium Thioacetate for High-Purity Applications

In process chemistry, the distinct crystallization behavior of sodium thioacetate from 1-butanol [5] can be exploited to achieve high-purity product streams. This is critical when sodium thioacetate is used as a precursor for active pharmaceutical ingredients (APIs) where trace metal impurities or residual solvents must be controlled to ppm levels. The sodium salt's crystallization properties may offer advantages in yield or purity over the potassium salt, impacting the final API's compliance with regulatory specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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